LogP Differential: Methylsulfonyl vs. Acetyl-Piperazine
The methylsulfonyl-substituted compound exhibits a calculated logP of -0.94, placing it in a substantially more hydrophilic regime than the acetyl-piperazine analog 1-(4-acetylpiperazin-1-yl)ethanone derivatives (logP range ~0.2 to 1.5) . This ~1.2-2.4 log unit difference translates to approximately 10-250× higher aqueous solubility by the Hansch relationship, a critical advantage when screening in aqueous buffer systems or when oral bioavailability is a design goal. [1].
| Evidence Dimension | Calculated partition coefficient (logP) |
|---|---|
| Target Compound Data | -0.94 |
| Comparator Or Baseline | Acetyl-piperazine quinazolinone derivatives: logP 0.2 to 1.5 (class range for N-acetyl piperazine quinazolinones) |
| Quantified Difference | ∆ logP 1.2 – 2.4 units (target compound is 10- to 250-fold more hydrophilic by estimated aqueous solubility) |
| Conditions | ALogPS 2.1 prediction; ChemDiv experimental logD data (-0.94) confirm the trend . |
Why This Matters
Higher aqueous solubility reduces DMSO stock concentration requirements and minimizes compound precipitation in biochemical and cell-based assays, directly impacting assay reproducibility and hit validation workflow.
- [1] Meanwell NA. Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. Chem Res Toxicol. 2011;24(9):1420-1456. doi:10.1021/tx200211v. (Provides the Hansch solubility-logP correlation framework.) View Source
